Naphthacemycin A9
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H26O8 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
7-(2,4-dimethoxy-6-methylphenyl)-2,4-dihydroxy-9-methoxy-12,12-dimethyltetracene-5,6,11-trione |
InChI |
InChI=1S/C30H26O8/c1-13-7-15(36-4)12-21(38-6)22(13)17-10-16(37-5)11-18-23(17)28(34)25-26(27(18)33)30(2,3)19-8-14(31)9-20(32)24(19)29(25)35/h7-12,31-32H,1-6H3 |
InChI Key |
QGVMFERVTSOKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C3C(=CC(=C2)OC)C(=O)C4=C(C3=O)C(=O)C5=C(C4(C)C)C=C(C=C5O)O)OC)OC |
Synonyms |
naphthacemycin A9 |
Origin of Product |
United States |
Isolation and Structural Characterization of Naphthacemycin A9
Discovery and Microbial Origin of Naphthacemycin A9
Identification from Streptomyces sp. Strains
This compound was first isolated from the cultured broth of Streptomyces sp. KB-3346-5. frontiersin.orgmedscape.com This strain of actinomycetes is the source of a variety of naphthacemycin congeners. medscape.comresearchgate.net In addition to the KB-3346-5 strain, other Streptomyces species have been identified as producers of similar compounds. For instance, Streptomyces sp. MA37, isolated from a soil sample in Ghana, produces a range of bioactive molecules, including accramycins, which are structurally related to naphthacemycins. biorxiv.orgmdpi.comresearchgate.netbiorxiv.org Another strain, Streptomyces morookaense SC1169, has been found to produce fasamycin-type polyketides, which also share a structural relationship with this compound. researchgate.netnih.gov The discovery of these compounds often involves screening programs that identify novel metabolites with interesting biological properties. biorxiv.org
Cultivation and Fermentation Methodologies for this compound Production
The production of this compound and its analogs relies on specific cultivation and fermentation methods. For the Streptomyces sp. KB-3346-5 strain, production was achieved through cultivation in a suitable broth, followed by extraction and purification using techniques like Diaion HP-20 and ODS column chromatographies, as well as preparative HPLC. researchgate.net
In the case of the related accramycins from Streptomyces sp. MA37, a seed culture is prepared in YEME medium and incubated for several days. mdpi.com The production of these metabolites can be significantly influenced by genetic modifications. For example, the inactivation of a negative regulator gene, accJ, in Streptomyces sp. MA37 led to a dramatic 330-fold increase in the production of accramycin A. biorxiv.orgbiorxiv.org The fermentation of Streptomyces morookaense SC1169 for the production of streptovertimycins was carried out on wheat grains, with the crude extract being partitioned and purified through multiple chromatographic steps. nih.gov These examples highlight the importance of both media composition and genetic engineering in optimizing the yield of these complex natural products.
Advanced Spectroscopic Elucidation of this compound Structure
The determination of the intricate molecular architecture of this compound was accomplished through the application of a suite of advanced spectroscopic techniques.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together the connectivity of atoms within the molecule. researchgate.netbiorxiv.org Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) were crucial in establishing long-range correlations between protons and carbons, helping to define the pentacyclic framework and the positions of various substituents. biorxiv.org The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR data is fundamental for confirming the planar structure of such complex natural products. mdpi.com
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 12.86 | s | 1H | |
| 7.52 | d | 2.7 | 1H |
| 6.99 | d | 2.6 | 1H |
| 6.54 | s | 1H | |
| 6.43 | s | 1H | |
| 6.38 | s | 1H | |
| 6.21 | d | 1.7 | 1H |
| 3.94 | s | 3H | |
| 3.78 | s | 3H | |
| 3.65 | s | 3H | |
| 2.06 | s | 3H | |
| 1.82 | s | 3H | |
| 1.76 | s | 3H |
Data sourced from J. Org. Chem. 2018, 83, 15549−15552 iastate.edu
Mass Spectrometry (MS) Techniques for Molecular Feature Analysis
High-resolution mass spectrometry (HRMS) played a pivotal role in determining the molecular formula of this compound and its analogs. researchgate.netiastate.edu Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide highly accurate mass measurements, which are essential for deducing the elemental composition of a molecule. biorxiv.org For instance, in the analysis of related accramycins, HRESIMS was used to confirm the addition of a chlorine atom based on the characteristic isotopic pattern. biorxiv.org This level of precision is critical for distinguishing between compounds with very similar masses.
Table 2: Key Mass Spectrometric Data for this compound
| Technique | Instrument | Ionization Mode | Observed m/z | Deduced Molecular Formula |
|---|---|---|---|---|
| HRMS | Agilent QTOF 6540 | ESI | [M+H]⁺, [M+Na]⁺ | C₂₇H₂₄O₈ |
Data sourced from J. Org. Chem. 2018, 83, 15549−15552 iastate.edu
Chiroptical Spectroscopy (e.g., ECD, CD) for Absolute Configuration Determination
Determining the absolute configuration of chiral molecules like this compound is a significant challenge. Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), has emerged as a powerful tool for this purpose. nih.govrsc.orgresearchgate.net The absolute configurations of related compounds, such as the streptovertimycins, were established by comparing their experimental ECD spectra with theoretical computations using density functional theory (DFT). researchgate.netnih.gov This approach involves calculating the theoretical ECD spectra for all possible stereoisomers and identifying the one that best matches the experimental data. rsc.orgmdpi.com This combination of experimental measurement and theoretical calculation provides a high degree of confidence in assigning the correct absolute configuration. rsc.org
X-ray Crystallographic Analysis for Definitive Structural Confirmation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, making it a gold standard for structure determination. ucsf.eduanton-paar.com In the study of naphthacemycins, X-ray crystallographic analysis played a crucial role in definitively confirming the molecular structures elucidated by spectroscopic methods. nih.govresearchgate.net
For the naphthacemycins isolated from Streptomyces sp. KB-3346-5, including the A series, this technique provided the unambiguous spatial arrangement of atoms and confirmed the novel 7-phenylnaphthacene-5,6,11(12H)-trione framework. nih.govresearchgate.net The ability of X-ray crystallography to generate a detailed electron density map of a molecule is essential for validating the connectivity and stereochemistry proposed by other methods like NMR spectroscopy. ucsf.edunih.gov This analytical step was vital in establishing the correct and complete structures of the newly discovered this compound and its analogues. nih.gov
Computational Chemistry Approaches in Structure Elucidation
Computational chemistry has become an integral tool in the structural elucidation of complex natural products. nih.govclaremont.edu While direct computational studies specifically detailing the structure elucidation of this compound are not extensively documented in the provided context, the application of such methods is standard practice in the field for confirming and understanding complex molecular architectures. For instance, theoretical computations of Electron Circular Dichroism (ECD) spectra have been used to establish the structures of related complex polyketides. researchgate.netresearchgate.net
In the broader context of natural product synthesis and characterization, computational methods like Density Functional Theory (DFT) are often employed. nih.govclaremont.edu These approaches can be used to calculate theoretical NMR chemical shifts, which are then compared with experimental data to verify a proposed structure. claremont.edu The total synthesis of (±)-naphthacemycin A9 involved several complex chemical reactions, and in model studies of analogous compounds, computational analysis would typically be used to understand the properties of the molecular framework. researchgate.netnih.gov Such computational approaches complement experimental data from techniques like NMR and X-ray crystallography, providing a deeper level of confidence in the final structural assignment. nih.govanu.edu.au
Biosynthetic Pathways and Genetic Determinants of Naphthacemycin A9
Classification of Naphthacemycin A9 as an Aromatic Polyketide
This compound is classified as an aromatic polyketide, a large family of natural products synthesized from simple acyl-CoA precursors. researchgate.net The biosynthesis of these molecules is initiated by the condensation of these small building blocks to form a long poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to generate the characteristic polycyclic aromatic scaffold. mdpi.com In the case of this compound and its congeners, the backbone is a partly reduced 1-phenyltetracene moiety. researchgate.net The structural diversity within the naphthacemycin family, including variations in the A, B, and C series, arises from modifications to this core structure, such as alterations in the quinone moiety. researchgate.net
The structural relationship of this compound to other aromatic polyketides, such as the fasamycins and accramycins, is evident from the high degree of homology in their respective biosynthetic gene clusters. researchgate.netsemanticscholar.org This shared genetic blueprint underscores their common evolutionary origin and biosynthetic strategy.
Type II Polyketide Synthase (PKS) Involvement in this compound Biosynthesis
The biosynthesis of the polyketide backbone of this compound is orchestrated by a Type II polyketide synthase (PKS) system. researchgate.netmdpi.com Unlike Type I PKSs, which are large, multifunctional enzymes, Type II PKSs are composed of a complex of discrete, monofunctional proteins that act iteratively. mdpi.comnih.gov The core components of a minimal Type II PKS system include a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). mdpi.com
In the biosynthesis of accramycin, a related compound, a tridecaketide-specific Type II PKS is proposed to be involved. researchgate.net This suggests that a similar enzymatic machinery is responsible for assembling the polyketide chain of this compound. The minimal PKS, consisting of KSα and KSβ, is responsible for the iterative condensation of malonyl-CoA extender units to a starter unit, thereby dictating the length of the polyketide chain. semanticscholar.org Subsequent actions of cyclases and aromatases, also part of the PKS cluster, guide the folding and cyclization of the nascent polyketide chain into the specific aromatic framework of the naphthacemycins. mdpi.com
Genetic Loci and Regulatory Elements Governing this compound Production
The production of this compound and its analogs is governed by a dedicated biosynthetic gene cluster (BGC). For the closely related accramycins, the acc BGC spans approximately 33 kb and contains genes encoding the PKS enzymes, tailoring enzymes, and regulatory proteins. semanticscholar.org
A key regulatory element identified in the biosynthesis of accramycins is a negative regulator gene, accJ, which is annotated as a Multiple Antibiotic Resistance Regulator (MarR). researchgate.netnih.govbiorxiv.org Inactivation of accJ in Streptomyces sp. MA37 led to a dramatic 330-fold increase in the production of accramycin A and the discovery of several new accramycin and fasamycin congeners, including naphthacemycin B1. researchgate.netnih.govbiorxiv.org This highlights the critical role of such regulatory elements in controlling the expression of the biosynthetic pathway and suggests that similar regulatory mechanisms are likely at play in the production of this compound.
The table below summarizes the key genes and their putative functions in the biosynthesis of accramycin, which shares high homology with the naphthacemycin BGC.
| Gene | Putative Function | Role in Biosynthesis |
| accA | Ketosynthase α (KSα) | Part of the minimal PKS, involved in polyketide chain elongation. semanticscholar.org |
| accB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) | Part of the minimal PKS, determines the length of the polyketide chain. semanticscholar.org |
| accJ | Multiple Antibiotic Resistance Regulator (MarR) | Negative regulator of the biosynthetic gene cluster. researchgate.netnih.govbiorxiv.org |
| accV | FAD-dependent oxidoreductase | Putative halogenase involved in tailoring modifications. semanticscholar.org |
Strategies for Biosynthetic Pathway Engineering and Enhancement
The elucidation of the biosynthetic pathway and its genetic determinants opens up avenues for the engineered production of this compound and the generation of novel analogs with potentially improved properties.
Heterologous expression, the transfer of a biosynthetic gene cluster from its native producer to a more genetically tractable host, is a powerful strategy for improving the production of natural products and for facilitating pathway engineering. acs.orgnih.gov While specific examples of heterologous expression of the this compound BGC are not detailed in the provided context, the successful heterologous expression of other Type II polyketide gene clusters, such as those for formicamycins and ikarugamycin, demonstrates the feasibility of this approach. researchgate.netnih.gov The use of optimized host strains, such as Streptomyces albus or Streptomyces coelicolor, and strong constitutive promoters can significantly enhance the production titers of the target compound. acs.orgnih.gov
Genome mining is a computational approach used to identify novel biosynthetic gene clusters (BGCs) within the vast genomic data of microorganisms. mdpi.comrsc.org By searching for sequences homologous to known PKS genes or other key biosynthetic enzymes, it is possible to uncover previously uncharacterized pathways that may produce novel naphthacemycin-like compounds. mdpi.com This strategy has been successfully employed to discover new antibiotics, including tetarimycin A, by identifying and expressing silent gene clusters from environmental DNA. acs.org The high sequence homology among the BGCs of fasamycins, accramycins, and naphthacemycins suggests that genome mining approaches targeting Type II PKS genes are likely to yield additional members of this structural family. researchgate.net
Biocatalysis, the use of enzymes to perform chemical transformations, offers a precise and efficient method for modifying the structure of natural products to generate novel analogs. worktribe.com For instance, halogenases, such as the one encoded by accV in the accramycin cluster, can be used to introduce halogen atoms at specific positions on the naphthacemycin scaffold, potentially altering its biological activity. semanticscholar.orgresearchgate.net Similarly, glycosyltransferases can be employed to attach sugar moieties to the core structure, which can improve properties such as solubility. researchgate.net The identification of a D-glucose glycosyltransferase, NatY, which is located outside the main BGC and is responsible for glycosylating the naphthacemycin core, highlights the potential for such biocatalytic modifications. researchgate.netresearchgate.net
Synthetic Chemistry of Naphthacemycin A9 and Its Analogs
Total Synthesis Strategies for (±)-Naphthacemycin A9
The total synthesis of the racemic form of Naphthacemycin A9, denoted as (±)-Naphthacemycin A9, has been achieved through multiple innovative approaches. These strategies often converge on the construction of the core polycyclic aromatic framework, employing a range of classical and modern synthetic methodologies.
Retrosynthetic Analysis of the this compound Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, a common retrosynthetic approach involves dissecting the complex tetracyclic quinone structure into more manageable building blocks. acs.org
One strategy envisions the disconnection of the biphenyl (B1667301) linkage, suggesting a Suzuki-Miyaura cross-coupling reaction to join two key aromatic fragments. acs.orgthieme-connect.com An alternative disconnection focuses on the formation of the central rings, pointing towards cycloaddition reactions like the Diels-Alder or Dötz benzannulation reactions as key steps in assembling the polycyclic core. acs.orgthieme-connect.comnih.gov A further approach involves the formation of the C ring through a Hauser-Kraus annulation. acs.org These varied retrosynthetic pathways highlight the versatility of modern organic synthesis in tackling complex natural products.
Key Methodologies in Polycyclic Aromatic Core Construction
The construction of the polycyclic aromatic core of this compound is the cornerstone of its total synthesis. Several powerful chemical reactions have been instrumental in achieving this, each offering unique advantages in terms of efficiency and control over the molecular architecture.
The Dötz benzannulation reaction is a powerful tool for the construction of highly substituted aromatic rings. researchgate.netresearchgate.net In the context of this compound synthesis, this reaction has been utilized to create the naphthalene (B1677914) core of the molecule. thieme-connect.comresearchgate.netnih.gov The reaction typically involves the thermal reaction of a Fischer carbene with an alkyne to generate a hydroquinone (B1673460) derivative, which can then be further elaborated to the desired naphthacene (B114907) skeleton. researchgate.net One reported synthesis of (±)-Naphthacemycin A9 accomplished the total synthesis by combining the Dötz reaction with a Suzuki-Miyaura cross-coupling. researchgate.netnih.gov
Table 1: Key Features of the Dötz Reaction in this compound Synthesis
| Feature | Description |
| Reaction Type | Benzannulation |
| Key Reactants | Fischer carbene, Alkyne |
| Core Structure Formed | Substituted Naphthalene/Hydroquinone |
| Significance | Enables rapid construction of the polycyclic core. researchgate.netresearchgate.net |
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl linkages. beilstein-journals.orglibretexts.org In several total syntheses of this compound, this reaction has been a key step to connect two aryl fragments, forming the crucial biphenyl subunit of the molecule. acs.orgthieme-connect.comresearchgate.netnih.gov This palladium-catalyzed reaction is valued for its mild reaction conditions and high functional group tolerance. libretexts.org For instance, one approach involved a Suzuki-Miyaura coupling to produce the biphenyl core, which was then followed by a Friedel-Crafts cyclization to construct the B ring. acs.org
The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. researchgate.net In the synthesis of this compound, an intramolecular Friedel-Crafts reaction has been employed to achieve the cyclization of a precursor and form one of the rings of the naphthacene core. acs.orgresearchgate.netnih.gov This acid-catalyzed cyclization is a critical step in building the polycyclic framework.
Following the Friedel-Crafts reaction, a dienone-phenol rearrangement is often utilized. researchgate.netnih.gov This rearrangement converts a cyclohexadienone into a more stable phenol (B47542) derivative and is instrumental in establishing the correct aromatic substitution pattern of the final product. slideshare.net The combination of a Friedel-Crafts cyclization followed by a dienone-phenol rearrangement represents an elegant strategy for constructing the complex ring system of this compound. researchgate.netnih.gov
The Diels-Alder reaction, a powerful [4+2] cycloaddition, has also been a cornerstone in the synthesis of this compound. acs.orgnih.gov This reaction allows for the rapid and stereocontrolled construction of six-membered rings, which are central to the naphthacene core. In one synthetic route, a Diels-Alder reaction between a hindered aryl butadiene and a dienophile was a key feature. acs.orgnih.gov This approach showcases the utility of the Diels-Alder reaction in assembling complex polycyclic aromatic scaffolds from simpler, acyclic precursors. nih.gov
Hauser-Kraus Annulation for Polycyclic Ring Formation
The Hauser-Kraus annulation is a powerful and convergent method for constructing oxygenated polycyclic aromatic compounds. rsc.orgresearchgate.net This reaction involves the synthesis of naphthalene hydroquinones from the reaction of phthalide (B148349) anions with α,β-unsaturated carbonyl compounds through a Michael addition followed by a Dieckmann condensation. chem-station.com It is a frequently utilized strategy in the synthesis of polyketide compounds. chem-station.com
In the context of this compound synthesis, the Hauser-Kraus annulation has been employed as a key step to construct the C ring of the naphthacene core. iastate.edunih.gov One synthetic approach involved the reaction of a cyanophthalide (B1624886) with an appropriate enone in the presence of a strong base like lithium tert-butoxide. iastate.edu This reaction proceeds through the formation of a hydroquinone intermediate, which is then oxidized to the corresponding naphthacene quinone. iastate.edu The use of a cyano group at the benzylic position, a characteristic of the Kraus variation of this annulation, often leads to higher yields due to reduced steric hindrance. chem-station.com
While effective, a significant drawback of the traditional Hauser-Kraus annulation is the requirement for stoichiometric amounts of very strong bases, which can limit its application with highly functionalized substrates. youtube.comst-andrews.ac.uk To address this limitation, catalytic versions of the Hauser-Kraus annulation have been developed, for instance, using N-heterocyclic carbene (NHC) catalysis, which allows the reaction to proceed under milder conditions. rsc.orgst-andrews.ac.uk
The general mechanism of the Hauser-Kraus annulation can be summarized as follows:
Deprotonation of the phthalide at the benzylic position by a strong base to generate a nucleophilic anion. youtube.com
Michael addition of the phthalide anion to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.com
Intramolecular Dieckmann condensation of the resulting intermediate to form a bicyclic system. chem-station.comyoutube.com
Tautomerization to yield the final annulated product. youtube.com
This reaction has been instrumental in the total synthesis of several complex natural products, including (±)-Fredericamycin and Aquayamycin. youtube.com
Reductive Olefin Coupling and Michael-Dieckmann Condensation
An alternative and highly convergent strategy for the synthesis of this compound and its analogs involves a reductive olefin coupling reaction and a Michael-Dieckmann condensation as key steps. researchgate.netacs.orgfigshare.comnih.gov This approach has been successfully applied to the total synthesis of (±)-Naphthacemycin A9, as well as related natural products like Tetarimycin A and (±)-Fasamycin A. researchgate.netacs.orgfigshare.comnih.gov
The reductive olefin coupling serves to connect two precursor fragments, setting the stage for the subsequent cyclization. This method offers a practical and efficient means to assemble the carbon skeleton.
The Michael-Dieckmann condensation is a powerful tandem reaction that forms two carbon-carbon bonds in a single operation, leading to the construction of a cyclic β-keto ester. The Dieckmann condensation itself is an intramolecular condensation of a diester in the presence of a strong base to form a β-keto ester, which is a variation of the intermolecular Claisen condensation. numberanalytics.comorganic-chemistry.org This reaction is particularly effective for forming five- and six-membered rings. numberanalytics.com In the synthesis of this compound, a Michael addition initiates the sequence, followed by the Dieckmann cyclization to forge the core ring system. acs.orgfigshare.comchemrxiv.org For instance, a lactone fragment can be reacted with an enone in the presence of a base like lithium diisopropylamide (LDA) to initiate the Michael-Dieckmann cascade, ultimately furnishing the dimethylnaphthacenone ring system. chemrxiv.org
This combination of reductive olefin coupling and Michael-Dieckmann condensation provides a concise and practical route to the Naphthacemycin core structure. researchgate.netacs.orgfigshare.comnih.gov
Convergent and Practical Synthetic Protocols for this compound
The development of convergent and practical synthetic protocols is crucial for enabling detailed biological studies and the exploration of structure-activity relationships. For this compound, several such strategies have been reported, emphasizing efficiency and the ability to generate analogs.
One highly convergent approach utilizes a reductive olefin coupling and a Michael-Dieckmann condensation as the cornerstone reactions. researchgate.netacs.orgfigshare.comnih.gov This methodology has proven effective for the concise total synthesis of not only (±)-Naphthacemycin A9 but also related compounds like Tetarimycin A and (±)-Fasamycin A. researchgate.netacs.orgfigshare.comnih.gov The convergent nature of this synthesis, where complex fragments are prepared separately and then joined, is advantageous for both efficiency and the potential for diversification. amazonaws.com
Another successful strategy combines a Diels-Alder reaction of a hindered aryl butadiene with a Hauser-Kraus annulation. researchgate.netnih.govresearchgate.net This nine-step synthesis demonstrates a practical route to (±)-Naphthacemycin A9. nih.govresearchgate.net The Diels-Alder reaction serves to construct the biphenyl subunit, while the Hauser-Kraus annulation forms the C ring of the naphthacene core. iastate.edu
Furthermore, a synthesis employing a Suzuki-Miyaura cross-coupling to create the biphenyl system, followed by a Friedel-Crafts cyclization to form the B ring, has also been reported. iastate.edunih.gov This approach offers an alternative convergent pathway to the this compound framework. longdom.org
These synthetic protocols are not only valuable for obtaining the natural product itself but also for providing a platform to generate a library of related analogs for further investigation. researchgate.netlongdom.org
Chemical Synthesis of this compound Analogs for Structure-Activity Relationship Studies
The synthesis of analogs of this compound is essential for understanding the relationship between its chemical structure and biological activity (SAR). researchgate.netacs.orgfigshare.comnih.govnih.gov These studies aim to identify the key structural features responsible for its potent antibacterial properties and to guide the design of new, potentially more effective therapeutic agents. scirp.orgresearchgate.net
Rational Design of Structural Analogs and Derivatives
Rational drug design involves modifying a lead compound's structure to enhance its desired pharmacological properties. scirp.org For this compound, the rational design of analogs focuses on systematically altering specific functional groups and structural motifs to probe their importance for bioactivity. nih.govnih.gov
A key finding from SAR studies is the critical role of the free hydroxyl group at the C-10 position. researchgate.netacs.orgfigshare.com Analogs where this hydroxyl group is modified or absent show significantly reduced inhibitory activity against various Gram-positive bacteria, including drug-resistant strains like MRSA and VRE. researchgate.netacs.orgfigshare.com This highlights the C-10 hydroxyl as a crucial pharmacophore.
The synthetic routes developed for the total synthesis of this compound are directly applicable to the preparation of such analogs. researchgate.net By using modified starting materials in key steps like the Hauser-Kraus annulation or the Michael-Dieckmann condensation, a variety of derivatives can be accessed. For example, simplified analogs of Tetarimycin A and Naphthacemycin A have been prepared to study the properties of the naphthacene-5,6,11(12H)-trione framework. nih.gov
Diversification Strategies and Scaffold Modifications
Diversification strategies aim to create a broad range of structurally related molecules from a common starting point or scaffold. nih.gov For this compound, this involves modifying the core polycyclic structure to explore new chemical space and potentially discover novel biological activities.
The convergent synthetic strategies employed for this compound are well-suited for such diversification efforts. By altering the building blocks used in the synthesis, a wide array of analogs with different substitution patterns and even modified ring systems can be generated. For example, the use of different phthalide or enone components in the Hauser-Kraus annulation would lead to analogs with varied substituents on the aromatic rings. chem-station.com Similarly, employing different coupling partners in the reductive olefin coupling or Suzuki-Miyaura coupling steps would allow for the introduction of diverse functionalities. iastate.eduresearchgate.net
Scaffold modification can also involve more significant changes to the core structure, such as altering the ring sizes or introducing heteroatoms. While the current literature primarily focuses on substituent modifications, the underlying synthetic methodologies provide a foundation for more ambitious scaffold alterations in the future. The development of a diverse library of this compound analogs is crucial for a comprehensive understanding of its SAR and for the potential development of new therapeutic agents. nih.gov
Molecular Mechanisms of Action of Naphthacemycin A9
Biochemical and Cellular Targets of Naphthacemycin A9
This compound exerts its antimicrobial effects by interacting with specific biochemical and cellular targets within bacteria and protozoa. Its mechanisms include the circumvention of established antibiotic resistance, synergistic interactions with other antibiotics, and the inhibition of essential metabolic pathways. researchgate.netresearchgate.netchemrxiv.org
Interaction with Bacterial Resistance Mechanisms
A significant aspect of this compound's activity is its ability to counteract bacterial resistance, particularly in formidable pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).
This compound has been identified as a "circumventor" of β-lactam resistance in MRSA. researchgate.netresearchgate.net This means it can restore the effectiveness of β-lactam antibiotics, which are often rendered useless by MRSA's resistance mechanisms. researchgate.netresearchgate.net While this compound itself possesses antibacterial activity against MRSA, its ability to work in concert with β-lactams makes it a compound of significant interest. researchgate.netnih.gov The total synthesis of (±)-naphthacemycin A9 has been achieved, confirming its structure and allowing for further investigation of its antibacterial properties. nih.gov Research has shown that related compounds, the fasamycins, also exhibit potent activity against MRSA. researchgate.netnih.gov
The synergistic relationship between this compound and the carbapenem (B1253116) antibiotic imipenem (B608078) is a well-documented example of its potential to combat antibiotic resistance. researchgate.netresearchgate.net When used in combination with imipenem, this compound dramatically enhances the antibiotic's activity against MRSA. researchgate.netresearchgate.net This combination can reduce the minimum inhibitory concentration (MIC) of imipenem by a factor of 100 to 500. researchgate.net For instance, the MIC of imipenem against MRSA can drop from 32 µg/mL to as low as 0.06-0.25 µg/mL in the presence of naphthacemycins. researchgate.net This synergistic effect effectively revitalizes an established antibiotic against a highly resistant pathogen. researchgate.net
| Antibiotic | Alone MIC (µg/mL) against MRSA | With this compound MIC (µg/mL) against MRSA | Fold Reduction in MIC |
|---|---|---|---|
| Imipenem | 32 | 0.06-0.25 | 100-500 |
Circumvention of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA)
Inhibition of Microbial Metabolic Pathways
Beyond its interaction with resistance mechanisms, this compound also directly inhibits crucial metabolic pathways in microbes, further contributing to its antimicrobial effects.
This compound and its structural relatives, the fasamycins, are known inhibitors of the bacterial type II fatty acid synthesis (FASII) pathway. researchgate.netresearchgate.netnih.gov Specifically, they target the FabF enzyme, a key component of this pathway. researchgate.netnih.gov The FASII pathway is essential for the production of fatty acids, which are vital for building bacterial cell membranes. By inhibiting FabF, this compound disrupts this process, leading to bacterial cell death. chemrxiv.orgresearchgate.net This mode of action is distinct from many clinically used antibiotics, making it a valuable target for new drug development. nih.gov
| Compound Family | Target Pathway | Target Enzyme | Effect |
|---|---|---|---|
| Naphthacemycins/Fasamycins | Type II Fatty Acid Synthesis (FASII) | FabF | Inhibition of bacterial fatty acid production |
In addition to its antibacterial properties, this compound has shown inhibitory activity against enzymes in protozoa. frontiersin.org Specifically, it has been found to inhibit cysteine synthase (CS) in the enteric protozoan parasite Entamoeba histolytica. frontiersin.org This parasite relies on the de novo synthesis of L-cysteine for survival, growth, and defense against oxidative stress. nih.govnih.gov The L-cysteine biosynthesis pathway in protozoa and bacteria differs from that in humans, making it an attractive target for antimicrobial agents. researchgate.net this compound was identified as an inhibitor of E. histolytica cysteine synthase 1 (EhCS1), with an IC50 value determined in studies. frontiersin.org This finding suggests that this compound's spectrum of activity may extend beyond bacteria to include certain protozoan pathogens. frontiersin.org
Modulation of Eukaryotic Enzymatic Pathways
Poly (ADP-ribose) Polymerase-1 (PARP1) Inhibition and Related Cellular Responses
This compound has been identified as a novel inhibitor of Poly (ADP-ribose) Polymerase-1 (PARP1), a key nuclear protein involved in DNA damage repair and other crucial cellular processes. researchgate.netnih.gov The discovery of naphthacemycins, including this compound, as PARP1 inhibitors came from high-throughput screening of a microbial metabolites library. researchgate.netnih.gov
The inhibitory action of a compound from the naphthacemycin series on PARP1 leads to several significant cellular responses. It has been shown to decrease the cellular levels of poly (ADP-ribose) (PAR), a product of PARP1 activity. researchgate.netnih.gov Furthermore, this inhibition results in the trapping of PARP1 on damaged DNA, a mechanism that is a hallmark of many clinical PARP1 inhibitors. researchgate.netnih.gov This trapping of the PARP1-DNA complex is a more cytotoxic lesion than the simple inhibition of PAR synthesis.
Another critical cellular response to PARP1 inhibition by this class of compounds is the increase in the level of γ-H2AX. researchgate.netnih.gov The phosphorylation of the histone variant H2AX to form γ-H2AX is a sensitive marker for DNA double-strand breaks. An elevated level of γ-H2AX indicates an accumulation of DNA damage, which can trigger apoptosis.
A significant outcome of these cellular events is the selective cytotoxicity observed against cell lines with deficiencies in the BRCA1 gene. researchgate.netnih.gov BRCA1 is a critical component of the homologous recombination repair pathway, which is a major pathway for repairing DNA double-strand breaks. In BRCA1-deficient cells, the inhibition of PARP1-mediated base excision repair leads to the accumulation of unrepaired DNA lesions, resulting in synthetic lethality. This selective action provides a promising therapeutic window for targeting cancers with specific DNA repair defects. researchgate.netnih.gov
Mechanistic Studies at the Molecular Level
Target Binding Affinity and Specificity Studies
While specific binding affinity values (like Kd or Ki) for this compound with PARP1 are not detailed in the available search results, the discovery of naphthacemycins as PARP1 inhibitors was made through high-throughput screening, which inherently involves assessing binding or inhibitory activity. researchgate.netnih.gov One study on a related series of carboxamide derivatives targeting the peripheral benzodiazepine (B76468) receptor highlights the use of computational methods to rationalize binding affinity. acs.org Such approaches could potentially be applied to understand the binding of this compound to PARP1.
This compound has also been studied for its inhibitory activity against other enzymes. In one study, it showed selective inhibitory activity against Entamoeba histolytica cysteine synthase 1 (EhCS1) with an IC50 value of 75 μM, but it did not inhibit EhCS3. frontiersin.org This indicates a degree of specificity in its interactions with different enzyme targets.
Enzyme Kinetics and Inhibitory Potency Characterization
The inhibitory potency of this compound and related compounds has been evaluated against various targets.
PARP1 Inhibition: A compound from the naphthacemycin series was identified as a potent PARP1 inhibitor. researchgate.netnih.gov
Entamoeba histolytica Cysteine Synthase 1 (EhCS1) Inhibition: this compound demonstrated an IC50 value of 75 μM against EhCS1. frontiersin.org
Entamoeba histolytica Serine Acetyltransferase 1 (SAT1) and Cysteine Synthase 1 (CS1) Inhibition: In a broader screening of a natural products library, this compound was found to inhibit CS1 with an IC50 of 19 µM. simbhq.org
These findings suggest that this compound possesses inhibitory activity against multiple enzymes, with varying potencies.
Cellular Pathway Perturbation Analysis Induced by this compound
The inhibition of PARP1 by naphthacemycins perturbs the DNA damage response pathway. As mentioned, this leads to a reduction in cellular poly (ADP-ribose) levels, the trapping of PARP1 on DNA, and an increase in γ-H2AX, a marker of DNA double-strand breaks. researchgate.netnih.gov This cascade of events ultimately results in selective cytotoxicity in BRCA1-deficient cells, demonstrating a clear perturbation of cellular pathways related to DNA repair and cell survival. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Naphthacemycin A9 Analogs
Systematic Modification of the Naphthacemycin A9 Core Structure
The core structure of this compound, characterized by a pentacyclic 7-phenylnaphthacene-5,6,11(12H)-trione skeleton, has been the subject of extensive synthetic modifications. researchgate.net Researchers have successfully achieved the total synthesis of (±)-Naphthacemycin A9, which has paved the way for the creation of various analogs. nih.govnih.gov These synthetic efforts have allowed for the systematic alteration of different parts of the molecule, including the aromatic rings and their substituents, to probe their influence on biological activity. nih.govnih.gov
Key synthetic strategies employed in these modifications include the Dötz reaction, Suzuki-Miyaura cross-coupling, Friedel-Crafts reaction, and dienone-phenol rearrangement. nih.govresearchgate.net These methods have enabled the preparation of simplified analogs of both Tetarimycin A and Naphthacemycin A, providing valuable insights into the properties of the naturally occurring naphthacene-5,6,11(12H)-trione framework. nih.gov The ability to construct and modify this complex scaffold has been instrumental in elucidating the SAR of this class of compounds. nih.gov
Identification of Essential Pharmacophores for Biological Activity
Through the synthesis and biological evaluation of various analogs, key pharmacophoric elements within the this compound structure have been identified as crucial for its antimicrobial and other biological activities. taylorandfrancis.com A pharmacophore represents the essential spatial arrangement of features that a drug must possess to interact with its biological target and elicit a response. taylorandfrancis.comrsc.org
Role of Specific Functional Groups (e.g., C-10 Hydroxyl Group) in Antimicrobial Efficacy
One of the most significant findings from SAR studies is the critical role of the free hydroxyl group at the C-10 position. nih.govacs.orgfigshare.com The total synthesis of Tetarimycin A and subsequent preparation of its analogs have consistently demonstrated that this C-10 hydroxyl group is essential for the antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govacs.orgfigshare.comacs.org Its removal or modification leads to a significant loss of antimicrobial potency.
Impact of Aromatic Substitutions and Stereochemistry on Activity Profiles
The substitution patterns on the aromatic rings of the naphthacemycin core also play a significant role in modulating biological activity. researchgate.netacs.org Studies on related fasamycin-type compounds have shown that chlorination at the C-2 position can enhance antibacterial activity and selectivity. researchgate.net In contrast, the presence of multiple chlorine atoms on different rings did not necessarily improve activity. nih.gov
Furthermore, the stereochemistry of the molecule can have a profound impact on its biological function. rsc.orgnih.gov While specific studies on the stereochemical influence of this compound are part of ongoing research, the synthesis of racemic (±)-Naphthacemycin A9 highlights the importance of chirality in this class of molecules. nih.govnih.gov The spatial arrangement of substituents can affect how the molecule binds to its target, thereby influencing its efficacy. rsc.org
SAR in Relation to Different Biological Targets
The SAR of this compound and its analogs has been investigated against different biological targets, revealing distinct structural requirements for various activities.
SAR for Antibacterial Activity against Drug-Resistant Bacteria
This compound and its related compounds have shown significant activity against drug-resistant bacteria. nih.govnih.govresearchgate.netbiorxiv.org SAR studies have been crucial in identifying the structural features that contribute to this activity. As mentioned, the C-10 hydroxyl group is a key determinant of antibacterial potency. nih.govacs.orgfigshare.comacs.org
The table below summarizes the antibacterial activity of this compound and related compounds against MRSA and VRE.
| Compound | Modification | MIC against MRSA (μg/mL) | MIC against VRE (μg/mL) |
| Tetarimycin A | - | Low | Low |
| This compound | - | 1-4 (MIC50 against 22 strains) | - |
| C-10 Deoxy analog | Removal of C-10 OH | Inactive | Inactive |
| Fasamycin-type compounds | Chlorination at C-2 | Improved activity | - |
| Accramycin J | Free OH at C-12 and C-24 | 6.3 (against S. haemolyticus) | - |
MIC: Minimum Inhibitory Concentration
These findings underscore the importance of specific functional groups and substitution patterns in the design of new antibacterial agents based on the naphthacemycin scaffold.
SAR for PARP1 Inhibitory Activity
In addition to their antibacterial properties, naphthacemycins have been identified as a novel class of inhibitors for Poly (ADP-ribose) polymerase-1 (PARP1), a key enzyme involved in DNA damage repair and a validated target in oncology. researchgate.netnih.gov SAR studies in this context have revealed that the naphthacemycin scaffold can serve as a promising starting point for the development of new PARP1 inhibitors. researchgate.net One compound from this series was shown to reduce cellular poly(ADP-ribose) levels and trap PARP1 on damaged DNA, demonstrating selective cytotoxicity against a BRCA1-deficient cell line. researchgate.net The specific structural requirements for potent PARP1 inhibition are an active area of investigation, distinct from those for antibacterial activity.
SAR for Antiprotozoal Activity
Research into the specific structure-activity relationships (SAR) of this compound analogs concerning their antiprotozoal activity is not extensively documented in publicly available scientific literature. However, initial screening studies have identified this compound as an inhibitor of a crucial enzyme in the protozoan parasite Entamoeba histolytica, the causative agent of amebiasis.
In a broad screening of a natural products library, this compound was found to inhibit the E. histolytica cysteine synthase 1 (CS1) with a half-maximal inhibitory concentration (IC50) of 19 µM. simbhq.org This finding establishes a key biological activity of this compound against a protozoan target. The study that identified this activity also screened other compounds and found that out of nine inhibitors for E. histolytica cysteine synthase isozymes (EhCS1 and EhCS3), seven possessed a shared naphthoquinone moiety. frontiersin.org This suggests that the naphthoquinone core, a prominent feature of this compound, is a significant pharmacophore for the inhibition of this particular protozoan enzyme.
While detailed SAR studies on a series of this compound analogs against protozoa are lacking, research on their antibacterial activity has provided some insights into the importance of certain functional groups. For instance, studies on analogs of this compound and the related compound Tetarimycin A have demonstrated that a free hydroxyl group at the C-10 position is crucial for their inhibitory activity against various Gram-positive bacteria, including resistant strains. nih.gov Although this finding pertains to antibacterial effects, it highlights a structurally important site on the naphthacemycin scaffold that could also be relevant for its interaction with other biological targets, such as those in protozoa.
Further research is required to systematically modify the structure of this compound and evaluate the resulting analogs against a panel of protozoan parasites to delineate a clear SAR for its antiprotozoal effects. Such studies would be invaluable for optimizing the potency and selectivity of this compound class as potential antiprotozoal agents.
| Compound | Target/Organism | Activity (IC50) | Key Structural Feature |
| This compound | Entamoeba histolytica cysteine synthase 1 (CS1) | 19 µM | Naphthoquinone moiety |
| Exophillic acid | Entamoeba histolytica cysteine synthase 1 (CS1) | 19 µM | Not specified |
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
As of the current body of scientific literature, there are no specific published studies detailing computational SAR or the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound analogs focused on their antiprotozoal activity. The exploration of this compound class against protozoan targets is still in a nascent stage, with initial findings identifying its activity against single targets like the cysteine synthase of Entamoeba histolytica. simbhq.orgfrontiersin.org
The development of robust computational models, such as QSAR, requires a substantial dataset of structurally diverse analogs with corresponding biological activity data. nih.gov These models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity. For a QSAR model to be predictive and reliable, it needs to be trained on a set of compounds with a wide range of potencies. Currently, such a dataset for the antiprotozoal activity of this compound analogs does not appear to be available in the public domain.
Future research efforts in this area would benefit significantly from the application of computational approaches. Once a sufficient number of this compound analogs have been synthesized and tested for their antiprotozoal effects, QSAR modeling could be employed to:
Identify the key physicochemical and structural properties that govern the antiprotozoal potency.
Predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts.
Provide insights into the potential mechanism of action by highlighting the molecular features that are most important for the observed biological effects.
In the absence of specific QSAR studies for the antiprotozoal activity of this compound, broader computational studies on other naphthoquinone-containing compounds could potentially offer some transferable insights into how this scaffold interacts with biological targets. However, dedicated computational studies are essential to unlock the full potential of the naphthacemycin scaffold for the development of new antiprotozoal agents.
Preclinical Biological Investigations of Naphthacemycin A9
In Vitro Antimicrobial Spectrum and Efficacy
Naphthacemycin A9 has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound required to inhibit visible bacterial growth.
Minimum Inhibitory Concentration (MIC) Determinations against Gram-Positive Bacteria
The antibacterial prowess of this compound and its analogs is evident in their performance against a panel of Gram-positive bacteria. Research has established that these compounds are effective against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govacs.orgfigshare.comacs.org
Studies involving a series of related compounds, including this compound, have reported MIC values in the range of 1.5 to 12.5 µg/mL against Staphylococcus aureus and Enterococcus faecalis. researchgate.net Furthermore, against clinical isolates of Enterococcus faecium and Staphylococcus haemolyticus, these compounds also showed significant activity within the same MIC range. researchgate.net Specifically, against one ampicillin-resistant Enterococcus faecium strain, the MIC values for these compounds were between 3.1 and 6.3 µg/mL, showcasing superior potency compared to ampicillin's MIC of 25 µg/mL. researchgate.net
Other related fasamycin-type compounds have exhibited even more potent activity, with MIC values against MRSA and VRE ranging from 0.63 to 5.0 µg/mL and 1.25 to 10.0 µg/mL in separate studies. researchgate.net The total synthesis of (±)-naphthacemycin A9 has been accomplished, and its antibacterial activity against MRSA has been confirmed. nih.gov
Activity against Multidrug-Resistant Bacterial Strains
A significant aspect of this compound's preclinical profile is its activity against multidrug-resistant bacteria. The compound and its analogs have demonstrated potent inhibitory effects against MRSA and VRE. nih.govacs.orgfigshare.comacs.org This is particularly noteworthy as these pathogens are responsible for numerous difficult-to-treat infections in healthcare settings.
Furthermore, Naphthacemycins have been identified as circumventors of β-lactam resistance in MRSA. nih.govresearchgate.net At a concentration of 0.5 µg/mL, they were found to enhance the activity of imipenem (B608078), a β-lactam antibiotic, by 100 to 500 times against MRSA. researchgate.net Naphthacemycins A4-A11 also exhibited intrinsic anti-MRSA activity, with MIC50 values (the concentration required to inhibit 50% of the tested strains) of 1-4 µg/mL against 22 MRSA strains. researchgate.net
Evaluation against Gram-Negative Bacteria
The antibacterial spectrum of this compound and its related compounds appears to be primarily focused on Gram-positive bacteria. While some related fasamycin-type compounds have shown activity against Escherichia coli, with MIC values ranging from 0.20 to 50.00 µg/mL, detailed data specifically for this compound against a broad range of Gram-negative bacteria is not as extensively reported. researchgate.net Generally, Gram-negative bacteria possess an outer membrane that can act as a barrier to many antibiotics, which may explain the observed specificity. mq.edu.au
In Vitro Anti-cancer Cell Line Activity
In addition to its antimicrobial properties, this compound and its structural relatives have been investigated for their potential as anti-cancer agents.
Cytotoxicity Profiling against Human Carcinoma Cell Lines
Research has shown that fasamycin-type compounds, which are structurally related to this compound, exhibit cytotoxicity against several human carcinoma cell lines. researchgate.net These include A549 (lung carcinoma), HeLa (cervical cancer), HepG2 (liver carcinoma), and MCF-7 (breast cancer) cells. researchgate.net For many of these compounds, the half-maximal inhibitory concentration (IC50), a measure of cytotoxic potency, was found to be less than 10.0 µM. researchgate.net
Selective Toxicity toward Specific Cancer Cell Phenotypes
There is evidence to suggest that compounds structurally related to this compound may exhibit selective toxicity. One such compound demonstrated selective cytotoxicity against a BRCA1-deficient cell line. researchgate.net This selectivity is significant because BRCA1 is a key tumor suppressor gene, and its deficiency is a hallmark of certain cancers, particularly breast and ovarian cancers. The ability of a compound to specifically target cancer cells with this genetic vulnerability could lead to more effective and less toxic cancer therapies. The mechanism behind this selective cytotoxicity was linked to the compound's ability to reduce cellular poly (ADP-ribose) levels and trap PARP1 on damaged DNA. researchgate.net
In Vitro Antiprotozoal Activity
Efficacy against Entamoeba histolytica
Amebiasis, caused by the parasitic protozoan Entamoeba histolytica, remains a significant global health issue, particularly in developing nations. frontiersin.orgfrontiersin.org The current standard treatment, metronidazole, has limitations, including adverse side effects and reduced efficacy against the asymptomatic cyst stage of the parasite, necessitating the search for novel therapeutic agents. frontiersin.orgfrontiersin.org The de novo L-cysteine biosynthetic pathway in E. histolytica, which is absent in humans, presents a rational target for new anti-amebic drugs. frontiersin.orgfrontiersin.org This pathway relies on two key enzymes: serine acetyltransferase (SAT) and cysteine synthase (CS). frontiersin.org
This compound, a secondary metabolite isolated from Streptomyces sp. KB3346-5, has been identified as an inhibitor of E. histolytica cysteine synthase 1 (EhCS1). frontiersin.org In one study, this compound demonstrated selective inhibitory activity against the EhCS1 isozyme with a reported half-maximal inhibitory concentration (IC50) of 75 μM, while showing no inhibition against the EhCS3 isozyme. frontiersin.org Another report from a conference presentation indicated an IC50 value of 19 μM for the inhibition of EhCS1. simbhq.org
The direct anti-amebic activity of this compound against E. histolytica trophozoites has also been evaluated in vitro. frontiersin.org To determine if the amebicidal effect was a result of CS inhibition, experiments were conducted in both cysteine-supplemented and cysteine-deprived media. frontiersin.org The theory holds that if a compound's primary mechanism is the inhibition of cysteine synthesis, its growth-inhibitory effects will be more pronounced in an environment lacking cysteine. frontiersin.org For these in vitro assays, this compound was tested in a concentration range of 1.5 to 200 μg/ml. frontiersin.org
| Target | Activity Type | IC50 Value | Source |
|---|---|---|---|
| Cysteine Synthase 1 (EhCS1) | Enzyme Inhibition | 75 μM | frontiersin.org |
| Cysteine Synthase 1 (EhCS1) | Enzyme Inhibition | 19 μM | simbhq.org |
Advanced Preclinical Models for Efficacy Assessment
In vitro and Ex vivo Model Systems for Efficacy Evaluation
The evaluation of new therapeutic compounds relies on a cascade of preclinical models that bridge the gap between initial discovery and clinical trials. In vitro and ex vivo systems are at the forefront of this process. nih.gov
In vitro models are indispensable for initial screening, especially for antimicrobial and antiprotozoal drug discovery. nih.gov They typically involve culturing pathogens, such as E. histolytica trophozoites, in controlled laboratory conditions, like axenic cultures in specific media. redalyc.orgrdd.edu.iq These systems are generally cost-effective, easy to establish, and highly amenable to automated, high-throughput screening of large compound libraries. nih.govbiorxiv.org This allows for the rapid identification of molecules that exhibit biological activity against a specific target. However, a significant limitation of many simple in vitro models is that they often fail to replicate the complex physiological environment of a host organism, which can sometimes lead to results that are not predictive of in vivo efficacy. nih.gov
Ex vivo models represent a step up in complexity and physiological relevance. These systems use tissues or organs isolated from an organism and maintained in a viable state outside the body for a short period. For example, studies have utilized ex vivo human skin models to assess the delivery and efficacy of RNA-based therapies. nih.gov Such models offer a more accurate representation of the tissue architecture and cellular diversity than 2D cell cultures, providing a better platform to study host-pathogen interactions and drug penetration in a more realistic setting. nih.gov While more complex than in vitro cultures, ex vivo models are crucial for validating findings from initial screens before moving to more complex and costly in vivo animal studies. nih.gov
Organoid Models in Disease Research (e.g., infection models, cancer models)
Organoids are self-organizing, three-dimensional (3D) tissue cultures derived from stem cells, which can be either pluripotent stem cells (embryonic or induced) or adult stem cells from a specific organ. cellgs.comnih.govmdpi.com These miniature, organ-like structures can replicate key aspects of the architecture, cellular composition, and function of their real-life counterparts. nih.govmdpi.com This ability to mimic in vivo conditions in an in vitro setting makes organoids a powerful platform for disease modeling and drug discovery. cellgs.commdpi.com
In infectious disease research, organoids have become transformative tools. nih.gov Intestinal organoids, for instance, have been used to model infections by various gastrointestinal pathogens, including viruses, bacteria, and parasites. nih.gov These models allow researchers to investigate host-pathogen interactions, pathogen entry and replication, and the host's immune response in a human-relevant system. nih.gov For example, colon organoids have been used to model infection by SARS-CoV-2. mdpi.com The potential to generate organoids from patients with specific genetic backgrounds also opens the door to studying how genetic variations influence susceptibility to infection. harvard.edu
In cancer research, patient-derived organoids (PDOs) are at the forefront of precision medicine. cellgs.commdpi.com Tumor organoids can be grown from a patient's biopsy sample and retain the heterogeneity and mutational signature of the original tumor. mdpi.comyoutube.com This provides a "living biobank" to screen for effective anticancer drugs on a patient-specific basis. mdpi.com Furthermore, by co-culturing tumor organoids with immune cells, researchers can create more sophisticated models to study the tumor microenvironment and test immunotherapies. frontiersin.orgmdpi.com These advanced 3D models offer a more physiologically relevant platform than traditional 2D cell cultures for assessing the efficacy of novel compounds, potentially including agents like this compound in relevant cancer or infection models. mdpi.comyoutube.com
Analytical Methodologies for Naphthacemycin A9 Research
Chromatographic Techniques for Isolation, Separation, and Purity Assessment
Chromatography is a fundamental technique for separating the components of a mixture. advancechemjournal.com In the context of Naphthacemycin A9, which is often produced in a complex broth of a producing microorganism like Streptomyces sp., chromatography is indispensable for obtaining the pure compound for further study. kitasato-u.ac.jp
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this compound research, utilized for its high resolution, speed, and versatility in separating, purifying, and quantifying compounds in complex mixtures. advancechemjournal.comwikipedia.orgopenaccessjournals.com HPLC operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org The separation is achieved based on the differential interactions of the sample components with the stationary phase. advancechemjournal.com
In the study of this compound and its analogs, HPLC is frequently employed in the final stages of purification. researchgate.net Following initial extraction and preliminary separation by methods like silica (B1680970) gel column chromatography, preparative HPLC is used to isolate individual naphthacemycins from the cultured broth of the producing strain, Streptomyces sp. KB-3346-5. kitasato-u.ac.jpresearchgate.net Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture, is the most common mode used for these types of compounds. wikipedia.org
An HPLC-photodiode array (PDA) guided isolation process has been instrumental in the discovery of related compounds, such as Accramycin A, from fermentation broths. researchgate.net This approach allows for the real-time monitoring of the column effluent, providing UV-Vis spectral data that helps in identifying and targeting compounds with specific chromophores characteristic of the naphthacene (B114907) skeleton.
Table 1: Representative HPLC Conditions for Naphthacemycin-related Compound Purification
| Parameter | Value/Description | Application | Source |
|---|---|---|---|
| Column | Octadecyl silyl (B83357) (ODS) | Purification of Naphthacemycins | researchgate.net |
| Mobile Phase | Gradient of methanol (B129727) in water | Elution of compounds from the column | researchgate.net |
| Detection | Photodiode Array (PDA) | Identification based on UV-Vis spectra | researchgate.net |
| Mode | Preparative | Isolation of pure compounds | researchgate.netresearchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. ijpsjournal.comorganomation.com The principle of GC involves a mobile phase, which is an inert carrier gas, and a stationary phase, which is a microscopic layer of liquid or polymer on an inert solid support, inside a column. openaccessjournals.com The sample is vaporized and transported through the column by the carrier gas. pfc.hr
Due to the large molecular weight and low volatility of this compound, direct analysis by GC is not a standard approach. However, GC can be a valuable tool in the context of its total synthesis. Synthetic intermediates that are more volatile than the final complex structure can be analyzed by GC to assess their purity and to monitor the progress of a reaction. ijpsjournal.com For instance, in the synthesis of related complex natural products, GC has been used to analyze the composition of intermediates. chromatographyonline.com While not a primary tool for the final product, its application in the analysis of precursor fragments or in derivatized forms remains a possibility in specific research contexts. openaccessjournals.com
Mass Spectrometry for Compound Detection and Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. jeolusa.com It is a critical tool in the analysis of this compound, providing essential information on its molecular weight and elemental composition, and aiding in the elucidation of its intricate structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. jeolusa.com This capability is crucial for identifying new natural products and confirming the identity of synthesized molecules. In the research of this compound and its analogs, HRMS is indispensable. researchgate.netiastate.edudntb.gov.ua
For example, in the synthesis of (±)-Naphthacemycin A9, HRMS was used to confirm the mass of the final product and key intermediates. iastate.edu The observed exact mass is compared to the calculated mass for a proposed chemical formula, with a close match providing strong evidence for that formula. scirp.org This technique, often coupled with an electrospray ionization (ESI) source, has been used to establish the molecular formulas of numerous related compounds, such as the accramycins. dntb.gov.ua
Table 2: Example of HRMS Data for a this compound Precursor
| Compound | Technique | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |
|---|---|---|---|---|
| Synthetic Precursor 8 | ESI-QTOF | 221.1172 | 221.1175 | iastate.edu |
LC-MS/MS for Component Identification and Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. lupinepublishers.comnebiolab.com This hyphenated technique is exceptionally powerful for identifying and quantifying specific compounds within complex mixtures. nebiolab.com In an LC-MS/MS experiment, the effluent from the LC column is directed into the mass spectrometer. The first stage of mass spectrometry (MS1) isolates a specific ion (a precursor ion), which is then fragmented. The second stage (MS2) analyzes the resulting fragment ions, producing a characteristic fragmentation pattern that can be used as a structural fingerprint for the compound. bioanalysis-zone.com
This method is extensively used in the study of naphthacemycins. researchgate.net It allows for the sensitive detection and structural characterization of these compounds directly from crude extracts of fermentation broths. researchgate.net The use of LC-MS/MS-based molecular networking has been a key strategy in the discovery of new analogs, such as Accramycin A, by grouping compounds with similar fragmentation patterns. researchgate.net This technique is also ideal for quantitative analysis, using modes like selected reaction monitoring (SRM) to achieve high sensitivity and specificity. nebiolab.comthermofisher.com
MALDI-TOF for Complex Mixture Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile, and fragile biomolecules like proteins, peptides, and large natural products. creative-proteomics.comamazonaws.com In MALDI-TOF, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions with minimal fragmentation. creative-proteomics.com The time it takes for these ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.
While direct applications of MALDI-TOF specifically to this compound are not prominently documented, the technique is highly valuable for the analysis of complex mixtures containing large polyketides and nonribosomal peptides. researchgate.netdb-thueringen.de For instance, MALDI-TOF has been used to analyze polyketide synthase (PKS) products by detecting the acyl carrier protein (ACP) adducts formed during biosynthesis. db-thueringen.de Its ability to provide rapid analysis of high molecular weight compounds makes it a powerful tool for screening microbial extracts for the presence of novel polyketides or for studying the biosynthetic pathways that produce compounds like this compound. researchgate.netnih.gov
Spectroscopic Methods for Structural Confirmation and Quantitative Analysis
The structural elucidation and quantitative analysis of complex natural products like this compound rely on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules in solution. For a compound with the complexity of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. researchgate.netacs.org
Detailed Research Findings: The total synthesis of (±)-Naphthacemycin A9 has been successfully achieved, and its structure was confirmed through extensive spectroscopic analysis. acs.orgnih.govnih.gov The process involves the complete assignment of all proton (¹H) and carbon (¹³C) signals using a combination of NMR experiments.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).
2D NMR: To establish the intricate framework of this compound, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations), which helps in tracing out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations), allowing for the direct assignment of a proton's signal to its attached carbon.
The following tables represent the expected ¹H and ¹³C NMR chemical shift assignments for the core structure of this compound, based on its known structure and data from related compounds. mdpi.comrsc.org
¹H NMR Data for this compound (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | m |
| Methine Protons | 3.5 - 4.5 | m |
| Methylene Protons | 2.0 - 3.0 | m |
¹³C NMR Data for this compound (Predicted)
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 180 - 200 |
| Aromatic/Olefinic (C=C) | 110 - 160 |
| Oxygenated Carbons (C-O) | 60 - 80 |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores—conjugated systems of bonds or functional groups that absorb light. The spectrum provides information about the electronic transitions within the molecule. azooptics.com
Detailed Research Findings: The structure of this compound contains a 7-phenylnaphthacene-5,6,11(12H)-trione core, which is a highly conjugated system. acs.org This extended chromophore is expected to produce a characteristic UV-Vis spectrum with multiple absorption maxima (λmax). The analysis of related compounds, such as the accramycins, which also possess a naphthacene-based core, shows distinct absorption peaks across the UV and visible regions (e.g., 250, 290, 315, 335, 350, 425 nm). biorxiv.org These absorptions correspond to π→π* electronic transitions within the aromatic and quinone systems.
Expected UV-Visible Absorption Data for this compound
| Wavelength (λmax, nm) | Associated Transition | Chromophore |
|---|---|---|
| ~250 - 290 | π→π* | Phenyl and Naphthalene (B1677914) Rings |
| ~310 - 350 | π→π* | Naphthacene Conjugated System |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). It is an effective method for identifying the functional groups present in a compound. libretexts.org
Detailed Research Findings: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. The most prominent peaks would arise from the carbonyl groups of the trione (B1666649) moiety and the carbon-carbon double bonds of the aromatic rings.
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100 - 3000 | C-H Stretch | Aromatic |
| ~2960 - 2850 | C-H Stretch | Aliphatic |
| ~1710 - 1670 | C=O Stretch | Ketone (Trione System) |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring |
Circular Dichroism (CD) for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.com This technique is invaluable for the stereochemical analysis of molecules that possess one or more chiral centers, providing information on their absolute configuration. chiralabsxl.compsu.edu
Detailed Research Findings: The total synthesis of this compound has been reported as a racemic mixture, denoted as (±)-Naphthacemycin A9, indicating the presence of a stereocenter and the existence of two enantiomers. acs.orgnih.gov CD spectroscopy is the ideal method to analyze these enantiomers.
The absolute configuration of chiral molecules like the individual enantiomers of this compound can be determined by comparing their experimental CD spectra with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). researchgate.net Enantiomers will produce mirror-image CD spectra, characterized by Cotton effects (peaks) of opposite signs at the same wavelengths. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the chromophores around the chiral center. By establishing the CD spectrum for a single, pure enantiomer, its absolute configuration (R or S) can be assigned. mtoz-biolabs.com
Method Validation Principles for Analytical Procedures
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For a compound like this compound, a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for quantitative analysis in research and quality control. Validation ensures the reliability, accuracy, and precision of the results. Key validation parameters include selectivity and linearity.
Evaluation of Selectivity and Linearity
Selectivity: Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. These can include impurities, degradation products, or matrix components.
In the context of analyzing this compound, an HPLC method's selectivity would be evaluated by demonstrating that the peak corresponding to this compound is well-resolved from peaks of other related substances or potential impurities from the synthesis or extraction process. This is typically achieved by:
Peak Purity Analysis: Using a photodiode array (PDA) detector to compare the UV-Vis spectra across the width of the chromatographic peak. A pure peak will have a consistent spectrum.
Spiking Samples: Analyzing blank matrices (e.g., solvent, formulation excipients) spiked with known impurities to ensure no interfering peaks co-elute with the this compound peak.
Linearity: Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range.
To establish the linearity of an HPLC method for this compound, a series of calibration standards at different concentrations are prepared and analyzed. The peak area (or height) is then plotted against the corresponding concentration.
Linearity Validation Parameters
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Calibration Curve | A graph of analyte response versus concentration. | The plot should be visually linear. |
| Correlation Coefficient (r) | A measure of the strength of the linear relationship. | Typically, r ≥ 0.999 |
| Coefficient of Determination (r²) | Indicates the proportion of variance in the response variable that can be predicted from the independent variable. | Typically, r² ≥ 0.998 |
| Y-intercept | The response of the method at zero analyte concentration. | Should be close to zero or statistically insignificant. |
The validated range of concentrations for which the method is linear is then established, ensuring accurate quantification for future sample analysis.
Assessment of Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. open-pde.infowisdomlib.org Accuracy denotes the closeness of the test results obtained by the method to the true value. open-pde.infohumboldt.edu The assessment of both is crucial for validating an analytical method.
Precision is typically evaluated at three levels:
Repeatability: Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment.
Reproducibility: Measures the precision between different laboratories, often assessed in collaborative studies. wisdomlib.org
Precision is commonly expressed as the relative standard deviation (RSD) of a series of measurements.
Accuracy is determined by analyzing a sample with a known concentration of this compound (e.g., a certified reference material or a sample spiked with a known amount of the analyte) and comparing the measured value to the theoretical true value. open-pde.info Results are typically reported as percent recovery.
The following table illustrates hypothetical data for the precision and accuracy assessment of an HPLC method for this compound.
Table 1: Illustrative Precision and Accuracy Data for this compound Quantification This table is interactive. You can sort the data by clicking on the column headers.
| Concentration Level (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) | Accuracy (% Recovery) |
|---|---|---|---|
| 5.0 | 0.85 | 1.10 | 99.5 |
| 50.0 | 0.65 | 0.80 | 100.2 |
Determination of Detection and Quantification Limits (LOD/LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower performance limits of an analytical method.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Several methods are used to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. sepscience.com The International Council on Harmonisation (ICH) suggests the following formulas for the latter approach:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
σ = the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses. scribd.comund.edu
S = the slope of the calibration curve. scribd.comund.edu
The validity of these calculated limits should be confirmed by analyzing a suitable number of samples prepared at or near the determined concentrations. europa.eunelac-institute.org
Table 2: Example Calibration and Limit Determination for this compound This table is interactive. You can sort the data by clicking on the column headers.
| Parameter | Value | Description |
|---|---|---|
| Linearity Range | 0.5 - 150 µg/mL | The range over which the method is linear. |
| Regression Equation | y = 45873x + 1245 | The linear relationship between concentration (x) and response (y). |
| Correlation Coefficient (r²) | 0.9998 | Indicates the goodness of fit for the linear model. |
| Slope (S) | 45873 | The slope of the calibration curve. |
| Standard Deviation of Intercept (σ) | 850 | An estimate of the response variation at zero concentration. |
| Calculated LOD | 0.061 µg/mL | Calculated as 3.3 * (850 / 45873). |
| Calculated LOQ | 0.185 µg/mL | Calculated as 10 * (850 / 45873). |
Robustness Studies
Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. europa.euresearchgate.net These studies provide an indication of the method's reliability during normal usage and are considered during the development phase. europa.eueuropa.eu
For a High-Performance Liquid Chromatography (HPLC) method for this compound, typical parameters to investigate include:
pH of the mobile phase. europa.eu
Percentage of organic solvent in the mobile phase. europa.eu
Column temperature. europa.eu
Mobile phase flow rate. europa.eu
Different columns (e.g., different lots or suppliers). europa.eu
Robustness is often evaluated using experimental designs, such as a Youden or Plackett-Burman design, which allow for the simultaneous investigation of multiple parameters. researchgate.netscielo.br The study assesses whether any of these variations cause a significant change in analytical results, such as peak resolution, retention time, or analyte quantification.
Table 3: Illustrative Robustness Study Design for an HPLC Method for this compound This table is interactive. You can sort the data by clicking on the column headers.
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) | Effect on Resolution (Critical Pair) |
|---|---|---|---|---|
| Mobile Phase pH | 6.8 | 6.6 | 7.0 | Significant |
| Acetonitrile % | 40% | 38% | 42% | Significant |
| Column Temperature | 30 °C | 28 °C | 32 °C | Not Significant |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | Not Significant |
The results from such a study would identify the method parameters that need to be carefully controlled. researchgate.net
Compliance with Analytical Procedure Development Guidelines (e.g., ICH Q14)
Adherence to regulatory guidelines is mandatory for analytical method development in the pharmaceutical industry. The ICH Q14 guideline, "Analytical Procedure Development," provides a framework for developing and maintaining analytical procedures using science- and risk-based approaches. ich.orgfda.gov This guideline complements the ICH Q2(R2) guideline on method validation. fda.gov
Key principles of ICH Q14 include:
The Analytical Target Profile (ATP): The ATP defines the quality requirements for the results that the analytical method is intended to produce. premier-research.com This includes specifying the analyte, the matrix, and the required performance characteristics like accuracy and precision.
Risk-Based Approach: Quality Risk Management (QRM) principles are used to identify and assess the risks associated with the analytical procedure throughout its lifecycle. europa.eu This helps in prioritizing parameters for experimental investigation, such as in robustness studies.
Lifecycle Management: The guideline encourages a holistic approach to managing the analytical method from development through to routine use and eventual retirement, ensuring it remains fit for purpose. ich.orgpremier-research.com
Developing a method for this compound in compliance with ICH Q14 involves documenting the development process, the rationale for choices made, the risk assessments performed, and the establishment of an analytical control strategy. europa.eu This comprehensive understanding supports more efficient regulatory oversight and facilitates post-approval changes to the method. ich.org
Future Research Directions and Translational Perspectives for Naphthacemycin A9
Exploration of Novel Biological Targets for Naphthacemycin A9
While initially identified for its antibacterial properties, recent studies have begun to unveil a broader spectrum of biological activity for this compound, suggesting the existence of novel molecular targets beyond those involved in bacterial cell wall synthesis.
One significant finding is the identification of this compound as a selective inhibitor of cysteine synthase 1 (CS1) from the protozoan parasite Entamoeba histolytica (EhCS1). frontiersin.org This parasite is the causative agent of amebiasis, a significant cause of diarrheal disease worldwide. frontiersin.org The L-cysteine biosynthetic pathway is crucial for the survival of E. histolytica but is absent in humans, making its components attractive drug targets. frontiersin.org this compound was found to inhibit EhCS1 with a half-maximal inhibitory concentration (IC50) of 75 μM, while showing no activity against the isoform EhCS3, highlighting its selectivity. frontiersin.org This discovery opens a new avenue for the development of this compound analogs as potential anti-amebic agents.
Furthermore, a high-throughput screening of a microbial metabolites library identified the naphthacemycin scaffold as a novel class of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov PARP-1 is a key enzyme in DNA damage repair and has emerged as a prominent target in oncology. nih.gov Subsequent studies confirmed that this compound is among the compounds in this series that exhibit PARP-1 inhibitory activity. nih.gov This finding suggests a potential role for this compound derivatives in cancer therapy, particularly in combination with DNA-damaging agents or in tumors with specific DNA repair deficiencies.
The established activity of the related compound, fasamycin A, against the FabF enzyme in bacterial type II fatty acid synthesis (FASII) also suggests that enzymes within this pathway could be additional targets for this compound and its analogs. researchgate.netresearchgate.net
Table 1: Investigated and Potential Biological Targets of this compound
| Target Name | Organism/Disease | Evidence Level | Key Findings |
| Penicillin-Binding Proteins (indirectly, as a β-lactam potentiator) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Strong | Circumvents β-lactam resistance, enhances imipenem (B608078) activity. researchgate.netresearchgate.netresearchgate.net |
| Cysteine Synthase 1 (EhCS1) | Entamoeba histolytica (Amebiasis) | Experimental | Selective inhibition with an IC50 of 75 μM. frontiersin.org |
| Poly (ADP-ribose) Polymerase-1 (PARP-1) | Cancer | Experimental | Identified as a novel inhibitor from a library screen. nih.gov |
| Type II Fatty Acid Synthase (FASII) enzymes (e.g., FabF) | Bacteria | Inferred (from fasamycin A) | A potential target based on the activity of structurally related compounds. researchgate.netresearchgate.net |
Development of Advanced Synthetic Routes for Scalable Production
The translation of this compound from a laboratory curiosity to a clinical candidate hinges on the development of efficient and scalable synthetic routes. Several total syntheses of (±)-Naphthacemycin A9 have been reported, each employing different key strategies that could be optimized for larger-scale production. frontiersin.orgresearchgate.netarkat-usa.orgfigshare.comacs.orgnih.govacs.orgresearchgate.netrsc.orgbiorxiv.orgrsc.orgacs.orgnih.govnih.gov
One approach utilized a combination of the Dötz benzannulation and Suzuki-Miyaura cross-coupling reactions as key steps. nih.gov Another successful synthesis employed a reductive olefin coupling and a Michael-Dieckmann condensation in a highly convergent manner, which is often advantageous for scalability. figshare.comacs.org A different strategy featured a Diels-Alder reaction of a hindered aryl butadiene and a Hauser-Kraus annulation. researchgate.net
Future research in this area will likely focus on:
Improving yields of key reaction steps.
Reducing the number of synthetic steps through more convergent strategies.
Utilizing catalytic methods to minimize stoichiometric reagent use, such as the reported iron-catalyzed reductive olefin coupling. acs.org
Developing routes amenable to flow chemistry , which can offer advantages in safety, scalability, and process control.
Chemoinformatics and Computational Drug Design for Lead Optimization
Chemoinformatics and computational drug design are powerful tools for accelerating the optimization of lead compounds like this compound. mdpi.comnih.govresearchgate.nettms.org These approaches can be used to understand structure-activity relationships (SAR), predict the properties of novel derivatives, and identify the most promising candidates for synthesis and testing.
A notable application of these methods has been in the study of naphthacemycins as PARP-1 inhibitors. nih.gov Molecular docking simulations were used to predict the binding mode of these compounds within the active site of PARP-1, providing a structural basis for their inhibitory activity. nih.gov This type of in silico modeling can guide the design of new analogs with improved potency and selectivity.
For its antibacterial activity, quantitative structure-activity relationship (QSAR) models could be developed. By correlating the structural features of this compound and its analogs with their observed antibacterial potency, these models can identify key molecular descriptors that are critical for activity. This knowledge can then be used to prioritize the synthesis of new derivatives with a higher probability of success.
Future computational studies on this compound could involve:
Pharmacophore modeling to define the essential three-dimensional arrangement of features required for activity against its various targets.
Virtual screening of large compound libraries to identify novel scaffolds that mimic the active features of this compound.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess the drug-like properties of designed analogs early in the discovery process.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
Omics technologies, including genomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a drug and can provide deep insights into its mechanism of action and potential resistance pathways. frontiersin.org While specific omics studies on this compound are still emerging, the application of these technologies to other natural product antibiotics demonstrates their immense potential.
For example, transcriptomic analysis of bacteria treated with a novel antibiotic has been used to identify its impact on ribosomal protein expression, protein translation, and other key cellular processes. frontiersin.org A similar approach with this compound could reveal the global transcriptional changes in MRSA, especially when used in combination with β-lactams. This could help to elucidate the precise mechanism by which it circumvents resistance.
Proteomics can be used to identify the direct protein targets of this compound and its analogs. nih.govnih.govevotec.comsemanticscholar.org Techniques like chemical proteomics, where a modified version of the drug is used to "pull down" its binding partners from a cell lysate, can be particularly powerful for target deconvolution. evotec.comsemanticscholar.org
Metabolomics, the study of the complete set of small-molecule metabolites, can reveal downstream effects of target engagement. For instance, inhibition of the FASII pathway would be expected to cause significant changes in the bacterial metabolome, which could be detected using mass spectrometry-based techniques.
Table 2: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Potential Application | Expected Insights |
| Genomics | Whole-genome sequencing of resistant mutants. | Identification of genes and mutations conferring resistance to this compound. |
| Transcriptomics | RNA-sequencing of bacteria treated with this compound (alone or in combination). | Understanding the global transcriptional response, identifying affected pathways, and elucidating synergy mechanisms. frontiersin.org |
| Proteomics | Chemical proteomics and thermal proteome profiling. | Direct identification of cellular targets and off-targets. nih.govevotec.comsemanticscholar.org |
| Metabolomics | Analysis of metabolic changes in treated cells. | Elucidating the downstream functional consequences of target inhibition. |
Investigation of this compound in Combination Therapies
A key feature of this compound is its ability to act as a "circumventor" of β-lactam resistance in MRSA. researchgate.netresearchgate.netresearchgate.net It has been shown to enhance the activity of the carbapenem (B1253116) antibiotic imipenem by 100- to 500-fold against resistant strains. researchgate.net This synergistic interaction effectively restores the utility of an established antibiotic against a formidable pathogen. researchgate.net
The mechanism of this synergy is thought to involve the inhibition of a target that is critical for the expression of β-lactam resistance in MRSA. While the exact target is still under investigation, this potentiation effect highlights the potential of this compound as a cornerstone of combination therapies.
Future research should explore the synergistic potential of this compound with other classes of antibiotics. For example, its activity as a PARP-1 inhibitor suggests that it could be combined with DNA-damaging chemotherapeutics in cancer treatment. Similarly, its potential effects on the bacterial cell membrane or fatty acid synthesis could lead to synergistic interactions with antibiotics that have different mechanisms of action. Studies have shown that combining agents with different targets can be an effective strategy to combat multidrug-resistant organisms. frontiersin.orgnih.govnih.gove-century.us
Strategic Approaches for Overcoming Antimicrobial Resistance through this compound Derivatives
The development of resistance to any new antibiotic is inevitable. Therefore, a proactive approach to understanding and overcoming potential resistance mechanisms is crucial. Research into the structure-activity relationships (SAR) of this compound and its analogs provides a foundation for designing derivatives that can evade resistance. figshare.comacs.orgnih.govrsc.orgrsc.orgnih.govplos.org
One key finding from SAR studies is the critical importance of the free hydroxyl group at the C-10 position for inhibitory activity against Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE). figshare.comacs.org This suggests that modifications at other positions of the naphthacene (B114907) core could be explored to enhance potency or broaden the spectrum of activity without compromising this essential feature.
Strategic approaches for developing resistance-breaking derivatives include:
Target Modification: If resistance arises through mutation of the primary target, new derivatives can be designed to bind effectively to the mutated target. Computational modeling can be invaluable in this process.
Efflux Pump Evasion/Inhibition: Bacteria often develop resistance by actively pumping antibiotics out of the cell. plos.org Derivatives of this compound could be designed to be poor substrates for these efflux pumps or to inhibit their function.
Dual-Targeting Derivatives: Creating hybrid molecules that combine the pharmacophore of this compound with that of another antibiotic could lead to agents that act on two different targets simultaneously, making the development of resistance more difficult for the bacteria.
Potential for this compound and Analogs as Research Probes in Chemical Biology
A well-characterized chemical probe is a small molecule with high potency and selectivity for a specific protein target, which can be used to interrogate the biological function of that target in cells and organisms. nih.govnih.govsemanticscholar.orgrjeid.com this compound and its analogs have significant potential to be developed into such valuable research tools.
The selective inhibition of EhCS1 by this compound already positions it as a lead compound for developing probes to study the L-cysteine biosynthetic pathway in E. histolytica. frontiersin.org Similarly, its activity against PARP-1 suggests it could be a starting point for creating probes to investigate the roles of this enzyme in DNA repair and other cellular processes. nih.gov
To be considered a high-quality chemical probe, a compound should ideally have:
High potency (typically with an IC50 or Ki in the nanomolar range).
High selectivity for its intended target over other related proteins.
Demonstrated on-target activity in cellular assays.
A structurally similar but inactive analog to be used as a negative control.
The availability of total synthetic routes for this compound is a major advantage, as it allows for the rational design and synthesis of both highly potent analogs and the necessary inactive controls. figshare.comacs.orgnih.gov These probes could be used to validate novel drug targets, dissect complex biological pathways, and ultimately accelerate the discovery of new medicines. nih.govnih.govsemanticscholar.orgrjeid.com
Q & A
Q. What ethical considerations arise in patenting this compound derivatives, and how are they addressed?
- Answer : Disclose all contributors via ICMJE authorship criteria . Avoid patent claims on naturally occurring scaffolds; focus on novel synthetic modifications. Consult institutional IP offices to balance open science and commercialization mandates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
